3-Butoxy-4-hydroxybenzaldehyde
Overview
Description
3-Butoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, featuring a butoxy group at the third position and a hydroxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-hydroxybenzaldehyde typically involves the reaction of 3-halo-4-hydroxybenzaldehydes with an alkali metal alkoxide (such as sodium butoxide) in the presence of a copper compound. The reaction is carried out under controlled conditions, often with the addition of a cocatalyst like carbon monoxide or formamide to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: 3-butoxy-4-hydroxybenzoic acid.
Reduction: 3-butoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
3-Butoxy-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit amine oxidase, leading to altered levels of neurotransmitters and other bioactive amines .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the butoxy group.
3-Hydroxybenzaldehyde: Similar structure but lacks the butoxy group and has the hydroxy group at a different position.
Vanillin (3-methoxy-4-hydroxybenzaldehyde): Similar structure but has a methoxy group instead of a butoxy group.
Uniqueness: 3-Butoxy-4-hydroxybenzaldehyde is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-butoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-2-3-6-14-11-7-9(8-12)4-5-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |
InChI Key |
VGFKHDQDAWPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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